![molecular formula C13H12F6O B14352648 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- CAS No. 90817-73-5](/img/no-structure.png)
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- is a trifluoromethyl ketone. This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring.
Vorbereitungsmethoden
The synthesis of 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- involves several steps. One common method includes the reaction of a trifluoromethyl ketone with a phenyl group under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Analyse Chemischer Reaktionen
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications in neurodegenerative diseases.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound has been shown to exert neuroprotective effects by inhibiting apoptosis in cerebellar granule neurons. This is achieved through various pathways, including the modulation of intracellular calcium levels and the activation of specific signaling cascades .
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanone: Another trifluoromethyl ketone with similar chemical properties but different applications.
2,2,2-Trifluoroacetophenone: A compound with a trifluoromethyl group attached to an acetophenone structure, used in different chemical reactions.
1-Phenyl-2-propanol: A related compound with a hydroxyl group instead of a ketone, used in various organic synthesis reactions.
The uniqueness of 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- lies in its specific trifluoromethyl and phenyl group arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
90817-73-5 | |
Molekularformel |
C13H12F6O |
Molekulargewicht |
298.22 g/mol |
IUPAC-Name |
1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]propan-1-one |
InChI |
InChI=1S/C13H12F6O/c1-2-10(20)9-5-3-4-8(6-9)7-11(12(14,15)16)13(17,18)19/h3-6,11H,2,7H2,1H3 |
InChI-Schlüssel |
ZNEUDDSFZYPXDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=CC(=C1)CC(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.